2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride
Description
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C9H16F3N·HCl and a molecular weight of 231.69 g/mol . This compound is notable for its unique structure, which includes a trifluorobutyl group attached to a pyrrolidine ring, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c1-8(5-3-7-13-8)4-2-6-9(10,11)12;/h13H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSNNHERVGACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrrolidine and 4,4,4-trifluorobutyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural properties. Pyrrolidine derivatives are known for their biological activities, including anti-inflammatory and analgesic effects. Research indicates that modifications to the pyrrolidine structure can enhance its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer therapy. For example, pyrrolidine derivatives have been shown to inhibit specific pathways involved in tumor growth and metastasis. The trifluorobutyl group may enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert its effects at targeted sites.
Neuropharmacology
The unique structure of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
Modulation of Neurotransmitter Release
Research indicates that pyrrolidine derivatives can modulate the release of neurotransmitters such as dopamine and serotonin. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety.
Synthetic Chemistry
In synthetic chemistry, 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules.
Building Block for Complex Molecules
The compound can be utilized as a building block for synthesizing other pharmacologically active compounds. Its functional groups allow for various chemical reactions, including alkylation and acylation, making it an essential component in drug discovery processes.
Case Studies
Several case studies illustrate the compound's applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Neurotransmitter modulation | Showed enhanced serotonin release in neuronal cultures treated with the compound. |
| Study C | Synthetic applications | Successfully used as a precursor in the synthesis of novel analgesic compounds. |
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-Methylpyrrolidine: Lacks the trifluorobutyl group, resulting in different chemical and biological properties.
4,4,4-Trifluorobutylamine: Contains the trifluorobutyl group but lacks the pyrrolidine ring, leading to distinct reactivity and applications.
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine: The non-hydrochloride form of the compound, which may exhibit different solubility and stability characteristics.
The uniqueness of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Biological Activity
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from various research studies.
- Molecular Formula : C9H16F3N·HCl
- Molecular Weight : 195.22 g/mol
- CAS Number : 1438858-81-1
Biological Activity Overview
The biological activity of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride has been studied in various contexts, including its effects on neurotransmitter systems and potential therapeutic applications.
Neurotransmitter Interaction
Research indicates that compounds similar to 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride may interact with neurotransmitter receptors. For instance:
- 5-HT Receptors : Compounds with similar structures have shown antagonistic properties at serotonin (5-HT) receptors, which are crucial in regulating mood and behavior. A study indicated that certain derivatives exhibit high affinity for 5-HT receptors and inhibit serotonin reuptake effectively .
In Vitro Studies
In vitro studies have demonstrated the compound's potential in modulating various biological pathways:
- Platelet Aggregation : Some derivatives have been tested for their inhibitory effects on platelet aggregation, which is essential for understanding cardiovascular health. Compounds showed significant inhibition of arachidonic acid-induced aggregation .
Case Studies and Experimental Findings
Several studies have explored the biological implications of pyrrolidine derivatives:
- Anti-inflammatory Activity :
- Antifungal Activity :
- Neurotoxicity Studies :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
